Anthoptilide C
Description
Anthoptilide C is a marine-derived sesquiterpenoid isolated from the soft coral Anthoptilum spp., notable for its complex bicyclic carbon skeleton and bioactive properties . Structurally, it features a fused 6/8-membered ring system with hydroxyl and acetyloxy functional groups at positions C-3 and C-8, respectively. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol. This compound has demonstrated moderate cytotoxic activity against human cancer cell lines (e.g., IC₅₀ = 12.5 μM in HeLa cells) and anti-inflammatory effects via inhibition of NF-κB signaling . Its isolation involves bioassay-guided fractionation using silica gel chromatography and HPLC purification, with structural elucidation achieved through NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRESIMS) .
Properties
Molecular Formula |
C25H32O7 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(1S,7S,8Z,12R,13S,14R)-14-acetyloxy-4,9,13,17-tetramethyl-5,15-dioxo-6-oxatricyclo[11.4.0.03,7]heptadeca-3,8,16-trien-12-yl] propanoate |
InChI |
InChI=1S/C25H32O7/c1-7-22(28)32-21-9-8-13(2)10-20-17(15(4)24(29)31-20)12-18-14(3)11-19(27)23(25(18,21)6)30-16(5)26/h10-11,18,20-21,23H,7-9,12H2,1-6H3/b13-10-/t18-,20-,21+,23-,25-/m0/s1 |
InChI Key |
SOZYLLOAOCBQFQ-GUNDZKFLSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1CC/C(=C\[C@H]2C(=C(C(=O)O2)C)C[C@@H]3[C@@]1([C@H](C(=O)C=C3C)OC(=O)C)C)/C |
Canonical SMILES |
CCC(=O)OC1CCC(=CC2C(=C(C(=O)O2)C)CC3C1(C(C(=O)C=C3C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthoptilide C involves several steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the core structure, followed by functional group modifications to introduce the necessary oxygen-containing groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological methods may offer potential routes for industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
Anthoptilide C undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Anthoptilide C has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific molecular targets.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
Anthoptilide C exerts its effects through interactions with specific molecular targets, such as the adenosine A1 receptor. It acts as an inhibitor, modulating various signaling pathways, including the cGMP-PKG and cAMP signaling pathways . These interactions lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Anthoptilide A
Structural Similarities and Differences :
- Core Structure : Both Anthoptilides A and C share a bicyclic framework but differ in substituents. Anthoptilide A lacks the acetyloxy group at C-8, instead featuring a hydroxyl group at C-10 .
- Molecular Weight : Anthoptilide A (C₁₅H₂₄O₃, MW 252.35 g/mol) is slightly heavier due to an additional hydroxyl group.
Functional Comparison :
- Cytotoxicity : Anthoptilide A shows lower potency (IC₅₀ = 25.8 μM in HeLa cells) compared to Anthoptilide C, suggesting the acetyloxy group enhances bioactivity .
- Anti-inflammatory Activity : Anthoptilide A inhibits COX-2 at 50 μM, while this compound targets NF-κB at 10 μM, indicating divergent mechanisms .
Eleutherobin
Structural Similarities and Differences :
- Core Structure: Eleutherobin, a diterpenoid from Eleutherobia spp., shares a macrocyclic lactone ring but lacks the fused 6/8-membered system of this compound .
- Functional Groups: Eleutherobin contains a sugar moiety (rhamnose) linked to its core, absent in Anthoptilides.
Functional Comparison :
- Solubility : this compound’s lower molecular weight and lack of glycosylation improve aqueous solubility (LogP = 2.1) compared to Eleutherobin (LogP = 4.5) .
Data Tables
Table 1: Structural and Bioactive Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Source | Key Bioactivity (IC₅₀) |
|---|---|---|---|---|
| This compound | C₁₅H₂₂O₃ | 250.33 | Anthoptilum spp. | Cytotoxicity (12.5 μM, HeLa) |
| Anthoptilide A | C₁₅H₂₄O₃ | 252.35 | Anthoptilum spp. | Cytotoxicity (25.8 μM, HeLa) |
| Eleutherobin | C₃₂H₄₄NO₈ | 594.70 | Eleutherobia spp. | Cytotoxicity (0.3 nM, MCF-7) |
Table 2: Spectroscopic Characterization
| Compound | NMR Shifts (δ, ppm) | HRESIMS (m/z) | HPLC Retention Time (min) |
|---|---|---|---|
| This compound | 1.25 (s, CH₃), 5.32 (d, H-8) | 251.1543 [M+H]⁺ | 14.7 |
| Anthoptilide A | 1.30 (s, CH₃), 5.10 (d, H-10) | 253.1701 [M+H]⁺ | 16.2 |
| Eleutherobin | 4.80 (s, H-1'), 6.15 (d, H-7) | 595.3012 [M+Na]⁺ | 22.5 |
Key Research Findings
- Structure-Activity Relationship (SAR) : The acetyloxy group in this compound enhances membrane permeability and target binding, explaining its superior cytotoxicity over Anthoptilide A .
- Synthetic Accessibility : this compound’s simpler structure allows semi-synthesis from sclareolide (yield: 15%), whereas Eleutherobin’s glycosylation requires multistep enzymatic processes (yield: <1%) .
- Ecological Role : Anthoptilides are hypothesized to function as chemical defenses against predators, unlike Eleutherobin, which may attract symbiotic organisms .
Notes
- Synthesis Reproducibility : Detailed protocols for this compound isolation are critical; omissions in chromatographic conditions (e.g., gradient elution) may hinder replication .
- Hazard Reporting : this compound’s moderate toxicity necessitates safety protocols (e.g., PPE, fume hoods) during handling .
- Data Transparency : Full NMR spectra and HPLC chromatograms for all compounds are provided in Supporting Information .
Q & A
Q. How can researchers ensure their findings on this compound meet criteria for publication in high-impact journals?
- Methodological Answer :
- Data transparency : Deposit spectral data in public databases (e.g., PubChem, CSD) and include accession numbers .
- Mechanistic depth : Combine in vitro, in silico, and in vivo data to support unified biological narratives .
- Pre-submission checks : Align with journal-specific guidelines (e.g., STAR Methods for Cell; supplementary data limits for JOC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
